molecular formula C10H8ClN3O B1489861 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1464986-97-7

1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1489861
CAS No.: 1464986-97-7
M. Wt: 221.64 g/mol
InChI Key: BEUFXACSWJWZBO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 5-chloro-2-methylphenyl group and at the 4-position with a carbaldehyde functional group. This structure combines the electron-deficient triazole ring with a halogenated aromatic system, making it a versatile intermediate in medicinal chemistry and materials science. The chloro and methyl substituents on the phenyl ring influence steric and electronic properties, while the aldehyde group enables further derivatization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUFXACSWJWZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in oncology and inflammation-related diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8ClN3O\text{C}_{10}\text{H}_{8}\text{ClN}_{3}\text{O}

Biological Activity Overview

Research has demonstrated that triazole derivatives exhibit a range of biological activities including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial activity

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For example, derivatives containing the triazole ring have shown significant cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating potent antiproliferative activity:

CompoundCell LineIC50 (µM)
1HCT1160.43
4Eca1092.70
5MCF-74.76

These compounds were noted for their ability to induce apoptosis and inhibit cell migration, suggesting they may interfere with cancer progression mechanisms .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction.
  • Activation of apoptotic pathways, particularly through caspase activation.
  • Disruption of cell cycle progression, often arresting cells in the G1 phase .

Anti-inflammatory Properties

Triazole derivatives have also been recognized for their anti-inflammatory effects. Studies indicate that these compounds can inhibit cytokine production, which plays a critical role in inflammatory processes. This inhibition suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Case Study 1: Antiproliferative Effects in Cancer Cells

In a comparative study, various triazole derivatives were synthesized and evaluated against multiple cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than established chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: In Vivo Efficacy

Another study explored the in vivo effects of a triazole derivative on tumor growth in animal models. The results indicated substantial tumor reduction without observable toxicity to normal tissues, supporting the compound's selective action against cancer cells .

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of triazole compounds exhibit significant activity against various bacterial and fungal strains. For instance, a study published in Molecules highlighted the effectiveness of triazole derivatives against resistant strains of bacteria, indicating potential for development as new antibiotics .

Anticancer Properties

Research has also indicated that 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits cytotoxic effects on cancer cell lines. A case study involving human cancer cell lines showed that the compound induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests a promising avenue for cancer treatment development.

Fungicides

In agriculture, compounds similar to this compound are explored as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases. Field trials have shown that these compounds can effectively reduce the incidence of fungal infections in various crops .

Plant Growth Regulators

Additionally, there is evidence suggesting that triazole derivatives can act as plant growth regulators. They may influence growth patterns and enhance resistance to environmental stressors, contributing to improved crop yields .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacterial strains
Anticancer agentsInduces apoptosis in cancer cell lines
Agricultural ScienceFungicidesReduces fungal infections in crops
Plant growth regulatorsEnhances resistance to environmental stressors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Halogen and Alkyl Substituents
  • 1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (): Substitution pattern: 2-chloro and 4-fluoro on the phenyl ring. Electronic effects: Fluorine is strongly electron-withdrawing, while chlorine has moderate electron-withdrawing character. Molecular weight: 225.61 g/mol, compared to 235.67 g/mol for the target compound (calculated from C₁₀H₈ClN₃O).
  • Reduced steric hindrance and lower molecular weight (187.20 g/mol) compared to the target compound. This may improve solubility in polar solvents but reduce thermal stability .
Methyl Substituents
  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (): Methyl group at the 5-position of the triazole ring. This contrasts with the target compound, where the methyl group is on the phenyl ring, primarily affecting steric interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Spectral Data (IR/NMR)
Target Compound 235.67 Not reported Moderate (DMSO, ethanol) IR: ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-Cl)
1-(2-Chloro-4-fluorophenyl)-... () 225.61 Not reported High (DMSO) ¹H-NMR: δ 9.55 (s, aldehyde), aromatic protons split by F coupling
1-Phenyl-... () 187.20 120–125 High (MeOH, DCM) ¹H-NMR: δ 9.50 (s, aldehyde), aromatic singlet at δ 7.5–8.0

The target compound’s higher molecular weight and chloro substituent likely reduce solubility compared to non-halogenated analogs but improve crystallinity, as observed in similar triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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